5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile

Description

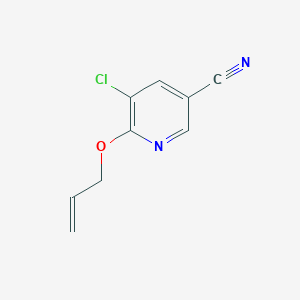

5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile is a halogenated pyridine derivative featuring a cyano group at the 3-position, a chlorine atom at the 5-position, and a propenyloxy (allyloxy) substituent at the 6-position. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing heterocyclic systems or bioactive molecules .

Properties

IUPAC Name |

5-chloro-6-prop-2-enoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-2-3-13-9-8(10)4-7(5-11)6-12-9/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGYILIYVWIAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with an appropriate allylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, an alkenyl ether, and a cyano group. This structure contributes to its biological activity and reactivity in synthetic processes.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have been synthesized and tested for their effectiveness against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells, showing promising results in inhibiting cell proliferation .

2. Antioxidant Properties

The antioxidant activity of compounds related to this compound has been explored through various assays. These compounds have demonstrated significant radical scavenging abilities, suggesting their potential use in formulations aimed at reducing oxidative stress .

Synthetic Applications

1. Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization, leading to the development of new pharmacologically active compounds. For example, it can be used to synthesize pyrimidine derivatives that have shown efficacy in treating neurological disorders .

2. Catalytic Applications

Recent advancements have demonstrated the use of pyridine derivatives as catalysts in organic reactions. The catalytic properties of this class of compounds can facilitate various transformations under mild conditions, enhancing reaction efficiency and selectivity .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that specific modifications of the compound enhanced its activity, leading to the identification of lead compounds for further development.

Case Study 2: Synthesis and Characterization

In another research effort, a series of pyridine derivatives were synthesized from this compound. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and providing insights into their potential biological activities.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of protein kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyridine-3-carbonitriles

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The allyloxy group in the target compound is moderately electron-donating, increasing electron density at the pyridine ring compared to the electron-withdrawing nitro group in 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one derivatives . Methoxy substituents (e.g., 6-chloro-5-methoxy-3-pyridinecarbonitrile) stabilize the aromatic system via resonance, whereas chlorobenzyloxy groups (e.g., 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile) introduce steric and electronic effects that may alter binding affinities in biological targets .

- Lipophilicity and Solubility: The hydroxy group in 5-chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile improves aqueous solubility through hydrogen bonding, contrasting with the hydrophobic allyloxy and chlorobenzyloxy groups .

Biological Activity

5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula , exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound features a chloro group and a prop-2-en-1-yloxy substituent on the pyridine ring, contributing to its reactivity and biological activity. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES : C=CCOC1=C(N=C(C=C1)Cl)C(=O)N

Biological Activity Overview

Research indicates that derivatives of pyridine, including this compound, have shown promise in various biological assays. The following sections summarize key findings related to its biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives against various pathogens, including SARS-CoV-2. A related compound demonstrated significant inhibition of viral replication with an IC50 value of 22.1 μM, indicating substantial antiviral efficacy .

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of pyridine derivatives on cancer cell lines. For instance, compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell types. Some derivatives showed promising results with IC50 values in the micromolar range, suggesting potential for development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of functional groups such as cyano and chloro enhances its reactivity, allowing it to form complexes with proteins or nucleic acids, which could disrupt essential cellular processes.

Data Table: Biological Activity Summary

| Activity | Target/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | 22.1 | |

| Cytotoxicity | Various cancer cells | Varies (up to 30 μM) |

Case Studies

- Antiviral Studies : A study focused on pyridine derivatives found that compounds similar to this compound inhibited viral replication significantly in vitro, providing a basis for further development as antiviral agents.

- Cytotoxicity Assessment : In another investigation, several pyridine derivatives were screened against a panel of cancer cell lines, revealing that certain substitutions led to enhanced cytotoxic effects compared to their parent compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.